6-Propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride
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Overview
Description
6-Propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride is a compound belonging to the family of pyrazolo[1,5-a]pyrimidines. The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidines, including 6-Propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride, typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold .
Scientific Research Applications
6-Propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fused ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
6-Propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride is unique due to its specific structural modifications, which confer distinct photophysical properties and potential therapeutic applications . Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable scaffold in various research fields .
Properties
IUPAC Name |
6-propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.ClH/c1-2-3-7-4-11-9-8(10)5-12-13(9)6-7;/h4-6H,2-3,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYVUMFUCWBTPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN2C(=C(C=N2)N)N=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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